molecular formula C11H14N2 B088337 7-Methyltryptamine CAS No. 14490-05-2

7-Methyltryptamine

Cat. No.: B088337
CAS No.: 14490-05-2
M. Wt: 174.24 g/mol
InChI Key: SGGBZKQTWMKXHD-UHFFFAOYSA-N
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Description

7-Methyltryptamine is an organic compound with the chemical formula C11H14N2. It is a derivative of tryptamine, featuring a methyl group at the seventh position of the indole ring. This compound is known for its psychoactive properties and is part of the broader class of tryptamines, which are known to interact with serotonin receptors in the brain .

Safety and Hazards

7-Methyltryptamine can be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. It should be used only outdoors or in a well-ventilated area .

Future Directions

Research on tryptamines, including 7-Methyltryptamine, is ongoing. Future research directions include further studies to determine the role of DMT in the brain, including brain mapping of enzymes responsible for the biosynthesis of DMT, and new administration and imaging studies . Another area of interest is the development of novel DMT infusion regimens for the treatment of major depressive disorder (MDD) .

Mechanism of Action

Target of Action

7-Methyltryptamine, a derivative of tryptamine, is closely related to the neurotransmitter serotonin (5-hydroxytryptamine) which partially explains its mechanism of action . The primary target of this compound is the Serotonin 2a (5-HT2a) receptor . This receptor plays a crucial role in the function of the central nervous system, particularly in the pathways related to mood and cognition.

Mode of Action

This compound acts as an agonist at the 5-HT2a receptor . This means it binds to this receptor and activates it, leading to a series of intracellular events. The activation of 5-HT2a receptors can lead to various physiological responses, including alterations in mood, perception, and cognitive processes .

Biochemical Pathways

The biochemical pathways of this compound are similar to those of other tryptamines. Tryptamines are converted to their active forms via decarboxylation, a process facilitated by the enzyme aromatic amino acid decarboxylase (AADC) . Once activated, this compound can interact with its target receptors and exert its effects.

Pharmacokinetics

It’s known that tryptamines, in general, are metabolized in the liver by various enzymes, including monoamine oxidase (mao) and cytochrome p450 (cyp) enzymes . These enzymes play a crucial role in the absorption, distribution, metabolism, and excretion (ADME) of the compound, thereby influencing its bioavailability.

Result of Action

The activation of 5-HT2a receptors by this compound can lead to a variety of effects at the molecular and cellular levels. These effects can include alterations in neuronal firing rates, changes in gene expression, and modulation of intracellular signaling pathways . The exact effects can vary depending on the specific location of the 5-HT2a receptors within the brain and the physiological context in which they are activated.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with target receptors . Furthermore, individual factors such as age, health status, and genetic makeup can also influence how this compound is metabolized and how it exerts its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Methyltryptamine can be synthesized through various methods. One common approach involves the reaction of propanammonium chloride with dimethylamine. The process typically involves the following steps :

    Preparation of Reactants: Propanammonium chloride and dimethylamine are prepared.

    Reaction: In an appropriate solvent, propanammonium chloride and dimethylamine are slowly added to the reaction vessel. The temperature and stirring speed are controlled during the reaction.

    Product Isolation: After the reaction is completed, the product is isolated using suitable methods.

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes. One such method includes the use of tetrahydrofuran, trichlorophosphate, ammonium acetate, and lithium aluminium tetrahydride under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 7-Methyltryptamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions often involve reagents like lithium aluminium hydride.

    Substitution: Halogenation and alkylation are common substitution reactions for this compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminium hydride in tetrahydrofuran.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Yields compounds like 7-methylindole-3-carboxylic acid.

    Reduction: Produces this compound derivatives with reduced functional groups.

    Substitution: Results in halogenated or alkylated this compound derivatives.

Comparison with Similar Compounds

Uniqueness: 7-Methyltryptamine is unique due to its specific methylation at the seventh position of the indole ring, which influences its interaction with serotonin receptors and its overall psychoactive profile .

Properties

IUPAC Name

2-(7-methyl-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-8-3-2-4-10-9(5-6-12)7-13-11(8)10/h2-4,7,13H,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGBZKQTWMKXHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162841
Record name 7-Methyltryptamine
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Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14490-05-2
Record name 7-Methyltryptamine
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Record name 7-Methyltryptamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14490-05-2
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Record name 7-Methyltryptamine
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Record name 7-methyl-1H-indole-3-ethylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of 7-methyltryptamine?

A1: this compound acts as a competitive antagonist of serotonin. [, ] This means it binds to serotonin receptors, preventing serotonin from binding and exerting its effects.

Q2: Can you provide an example from the research of this compound's antagonistic effect?

A2: In a study on frog taste receptors, this compound inhibited taste afferent responses and blocked the stimulating effect of serotonin, demonstrating its antagonistic properties. []

Q3: How does this compound interact with N-acetylneuraminic acid (NeuNAc)?

A3: Research suggests that this compound can bind to NeuNAc residues, particularly those found on gangliosides and glycoproteins. [] This binding is reversible, saturable, and occurs in a 1:1 fashion. This interaction might be involved in the mechanism of action of this compound in certain cells.

Q4: Were there any other compounds studied alongside this compound in the context of embryonic development?

A4: Yes, researchers investigated the effects of various serotonergic and dopaminergic compounds on the embryonic development of the pond snail Lymnaea stagnalis. [, ] Alongside this compound, they studied compounds like serotonin, D-lysergic acid diethylamide, dopamine, and others, assessing their impact on embryonic development and intracapsular locomotion.

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